Cas no 858643-92-2 (Tert-butyl 3-acetylpiperidine-1-carboxylate)

Tert-butyl 3-acetylpiperidine-1-carboxylate structure
858643-92-2 structure
Nombre del producto:Tert-butyl 3-acetylpiperidine-1-carboxylate
Número CAS:858643-92-2
MF:C12H21NO3
Megavatios:227.300043821335
MDL:MFCD09953372
CID:823106
PubChem ID:25260002

Tert-butyl 3-acetylpiperidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • tert-Butyl 3-acetylpiperidine-1-carboxylate
    • 1-Boc-3-acetylpiperidine
    • 3-Acetyl-piperidine-1-carboxylic acid tert-butyl ester
    • 1-Boc-3-acetyl-piperidine
    • 1-Piperidinecarboxylic acid, 3-acetyl-, 1,1-dimethylethyl ester
    • 3-acetyl-1-piperidinecarboxylic acid tert-butyl ester
    • 1-N-BOC-3-ACETYLPIPERIDINE
    • PubChem17598
    • (S)-tert-Butyl 3-acetylpiperidine-1-carboxylate
    • IIDISJMZFQAYKG-UHFFFAOYSA-N
    • WT1069
    • RW3787
    • RW3106
    • 3375AC
    • WT819
    • 1,1-Dimethylethyl 3-acetyl-1-piperidinecarboxylate (ACI)
    • F8880-1052
    • 1,1-Dimethylethyl 3-acetyl-1-piperidinecarboxylate
    • Z7CTF2TKY3
    • MFCD09953372
    • tert-butyl3-acetylpiperidine-1-carboxylate
    • AC-28241
    • DTXSID00649514
    • SB11890
    • EN300-59581
    • (S)-1-(1-Boc-3-piperidyl)ethanone
    • 858643-92-2
    • SCHEMBL2728409
    • AKOS004910645
    • Butyl 3-acetylpiperidine-1-carboxylate
    • DB-083269
    • DS-16339
    • SY343727
    • CS-W000697
    • SY123562
    • MFCD22682510
    • AB55331
    • SB11891
    • Tert-butyl 3-acetylpiperidine-1-carboxylate
    • MDL: MFCD09953372
    • Renchi: 1S/C12H21NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3
    • Clave inchi: IIDISJMZFQAYKG-UHFFFAOYSA-N
    • Sonrisas: O=C(N1CC(C(C)=O)CCC1)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 227.15214353g/mol
  • Masa isotópica única: 227.15214353g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 3
  • Complejidad: 281
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.3
  • Superficie del Polo topológico: 46.6

Propiedades experimentales

  • Denso: 1.052

Tert-butyl 3-acetylpiperidine-1-carboxylate Información de Seguridad

Tert-butyl 3-acetylpiperidine-1-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050526-100mg
tert-Butyl 3-acetylpiperidine-1-carboxylate
858643-92-2 98%
100mg
¥39.00 2024-07-28
Chemenu
CM180494-1g
1-Boc-3-acetylpiperidine
858643-92-2 95%+
1g
$75 2023-01-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZK904-50mg
Tert-butyl 3-acetylpiperidine-1-carboxylate
858643-92-2 95%
50mg
77.0CNY 2021-07-12
Chemenu
CM180494-5g
1-Boc-3-acetylpiperidine
858643-92-2 95%+
5g
$227 2023-01-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB06182-100G
tert-butyl 3-acetylpiperidine-1-carboxylate
858643-92-2 97%
100g
¥ 3,960.00 2023-04-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T12380-1g
tert-Butyl 3-acetylpiperidine-1-carboxylate
858643-92-2 95%
1g
¥108.0 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050526-1g
tert-Butyl 3-acetylpiperidine-1-carboxylate
858643-92-2 98%
1g
¥146.00 2024-07-28
Enamine
EN300-59581-1.0g
tert-butyl 3-acetylpiperidine-1-carboxylate
858643-92-2 95.0%
1.0g
$60.0 2025-02-20
eNovation Chemicals LLC
Y1129126-25g
3-Acetyl-piperidine-1-carboxylic acid tert-butyl ester
858643-92-2 95%
25g
$715 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T12380-250mg
tert-Butyl 3-acetylpiperidine-1-carboxylate
858643-92-2 95%
250mg
¥62.0 2024-07-18

Tert-butyl 3-acetylpiperidine-1-carboxylate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 °C - rt
2.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  3 °C - rt
3.1 Solvents: tert-Butyl methyl ether ;  -10 °C - rt
Referencia
Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists
Dounay, Amy B.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(4), 1159-1163

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  6 h, -30 °C → rt
Referencia
Synthesis of oxazolidin-2-one derivatives
Mishra, Sanjeev; et al, Journal Chemtracks, 2012, 14(1), 271-274

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Dichloromethane ;  3 h, 0 °C → rt
2.1 Solvents: Tetrahydrofuran ;  6 h, -30 °C → rt
Referencia
Synthesis of oxazolidin-2-one derivatives
Mishra, Sanjeev; et al, Journal Chemtracks, 2012, 14(1), 271-274

Synthetic Routes 4

Condiciones de reacción
1.1 Solvents: tert-Butyl methyl ether ;  -10 °C - rt
Referencia
Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists
Dounay, Amy B.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(4), 1159-1163

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi
Koovits, Paul J.; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(1),

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide ,  N,O-Dimethylhydroxylamine hydrochloride ,  Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C; 0.5 h, 0 °C; 0 °C → rt; 4 h, rt
1.2 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.3 Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referencia
Microwave-Assisted Synthesis of Novel (5-Nitropyridin-2-yl)alkyl and (5-Nitropyridin-3-yl)alkyl Carbamates
Henry, Christophe; et al, Journal of Organic Chemistry, 2009, 74(5), 1932-1938

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  3 °C - rt
2.1 Solvents: tert-Butyl methyl ether ;  -10 °C - rt
Referencia
Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists
Dounay, Amy B.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(4), 1159-1163

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  16 h, rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi
Koovits, Paul J.; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(1),

Tert-butyl 3-acetylpiperidine-1-carboxylate Raw materials

Tert-butyl 3-acetylpiperidine-1-carboxylate Preparation Products

Tert-butyl 3-acetylpiperidine-1-carboxylate Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:858643-92-2)Tert-butyl 3-acetylpiperidine-1-carboxylate
A841469
Pureza:99%
Cantidad:25g
Precio ($):187.0